Welcome to the BenchChem Online Store!
molecular formula C11H10O2 B134530 5-Methoxynaphthalen-1-ol CAS No. 3588-80-5

5-Methoxynaphthalen-1-ol

Cat. No. B134530
M. Wt: 174.2 g/mol
InChI Key: WLZPYTDCBHITRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09006442B2

Procedure details

To a stirred solution of 1,5-dihydroxy naphthalene (40 g, 0.25 mol) in dry acetone (200 mL) was added, K2CO3 (34.5 g, 0.25 mol) and the mixture was stirred at RT for 3 h, and then cooled to 0° C. To this, a solution of methyl iodide (124.5 mL, 2 mol) in dry acetone (100 mL) was added drop wise and the reaction mixture was stirred for 2 h at 0° C. and then for 10 h at RT. After completion (TLC), the mixture was filtered and washed with EtOAc. The solvent was removed under reduced pressure and the crude product was purified by column chromatography (8% EtOAc:Hexanes) to afford the desired compound (19.2 g, 44%) as a light green solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
34.5 g
Type
reactant
Reaction Step Two
Quantity
124.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[C:13]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[CH3:13][O:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[CH:9][CH:8]=[C:7]2[OH:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
OC1=CC=CC2=C(C=CC=C12)O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
34.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
124.5 mL
Type
reactant
Smiles
CI
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 10 h at RT
Duration
10 h
FILTRATION
Type
FILTRATION
Details
After completion (TLC), the mixture was filtered
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (8% EtOAc:Hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C2C=CC=C(C2=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.